molecular formula C14H20N2O2 B1519140 Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate CAS No. 889947-83-5

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate

Cat. No.: B1519140
CAS No.: 889947-83-5
M. Wt: 248.32 g/mol
InChI Key: JGVAQBPBZSYFRN-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate has a molecular weight of 248.32 . Other physical and chemical properties are not specified in the available sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of benzofuro[3,2‐d]pyrimidines, showing potential antibacterial and antifungal activities (Bodke & Sangapure, 2003).
  • It serves as a precursor in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which have been evaluated as promising anticancer agents (Rehman et al., 2018).
  • Research has shown its application in creating new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives with notable antimicrobial activity (Faty, Hussein, & Youssef, 2010).
  • Its derivatives have been explored as Mycobacterium tuberculosis GyrB inhibitors, indicating their potential in tuberculosis treatment (Jeankumar et al., 2013).

Biological Activities

  • Compounds containing the ethyl piperidine moiety have been synthesized and evaluated for their anticancer potential, highlighting some derivatives as strong anticancer agents (Rehman et al., 2018).
  • Analogs have been studied for their role as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), indicating potential applications in neurodegenerative diseases (Mambourg et al., 2021).
  • Certain derivatives have shown efficacy as Mycobacterium tuberculosis GyrB inhibitors, offering new avenues for antituberculosis therapy (Jeankumar et al., 2013).

Analytical and Spectral Studies

  • Analytical and spectral studies of compounds related to ethyl 1-(2-aminophenyl)piperidine-4-carboxylate have been conducted to explore their chemical structures and properties, contributing to the understanding of their potential applications in various fields (Patel, 2020).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It should be kept away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

ethyl 1-(2-aminophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-7-9-16(10-8-11)13-6-4-3-5-12(13)15/h3-6,11H,2,7-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVAQBPBZSYFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653014
Record name Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889947-83-5
Record name Ethyl 1-(2-aminophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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